N-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)-2-(1-methylpyrazol-3-yl)acetamide
Description
N-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)-2-(1-methylpyrazol-3-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)-2-(1-methylpyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-19-8-7-12(18-19)11-15(21)20(9-10-22-2)16-17-13-5-3-4-6-14(13)23-16/h3-8H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPYWIWTMSSUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CC(=O)N(CCOC)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)-2-(1-methylpyrazol-3-yl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-(chloroacetyl)benzothiazole, which is then reacted with 2-methoxyethanol and 1-methyl-3-pyrazolecarboxylic acid under suitable conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)-2-(1-methylpyrazol-3-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)benzamide
N-(1,3-benzothiazol-2-yl)-1-naphthamide
N-(1,3-benzothiazol-2-yl)-2-(1-methylpyrazol-3-yl)acetamide
Uniqueness: N-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)-2-(1-methylpyrazol-3-yl)acetamide stands out due to its unique structural features, such as the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities and enhance its utility in different fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
